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molecular formula C11H14N4O2 B8704366 N,N-Dimethyl-2-(6-nitro-1H-indazol-1-yl)ethan-1-amine CAS No. 117070-02-7

N,N-Dimethyl-2-(6-nitro-1H-indazol-1-yl)ethan-1-amine

Cat. No. B8704366
M. Wt: 234.25 g/mol
InChI Key: KKPFRVYFQYRWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046205

Procedure details

0.11 mol of potassium tert-butylate is added to a solution of 0.11 mol (20 g) of 6-nitroindazole in 400 ml of tetrahydrofuran. After total dissolution, a solution of 0.24 mol (27 g) of 2-chloroethyl-N,N-dimethylamine in 300 ml of toluene is added. The reaction medium is heated at reflux for 3 hours. After cooling, 300 ml of a 10% sodium carbonate solution are added. The mixture is diluted with ethyl acetate and decanted, and the aqueous phase is extracted with dichloromethane. After concentration of the organic phases, the residue is purified by chromatography on silica gel using a dichloromethane/methanol mixture (98/2) as eluant to yield the expected compound.
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[N+:7]([C:10]1[CH:18]=[C:17]2[C:13]([CH:14]=[N:15][NH:16]2)=[CH:12][CH:11]=1)([O-:9])=[O:8].Cl[CH2:20][CH2:21][N:22]([CH3:24])[CH3:23].C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1.C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:23][N:22]([CH3:24])[CH2:21][CH2:20][N:16]1[C:17]2[C:13](=[CH:12][CH:11]=[C:10]([N+:7]([O-:9])=[O:8])[CH:18]=2)[CH:14]=[N:15]1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=NNC2=C1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
ClCCN(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After total dissolution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
decanted
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
After concentration of the organic phases, the residue is purified by chromatography on silica gel using a dichloromethane/methanol mixture (98/2) as eluant

Outcomes

Product
Name
Type
product
Smiles
CN(CCN1N=CC2=CC=C(C=C12)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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